2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride
Description
Systematic Nomenclature and IUPAC Classification
The IUPAC name 2-(methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride systematically describes its molecular architecture. Breaking this down:
- Spiro[3.5]nonane : Indicates a spirocyclic system where a three-membered ring and a five-membered ring share a single bridging carbon atom (spiro carbon), forming a nine-membered fused structure.
- 7-Aza : Specifies that one nitrogen atom replaces a carbon at position 7 of the spiro system, creating a secondary amine.
- 2-(Methoxymethyl) : Denotes a methoxymethyl (-CH2-O-CH3) substituent at position 2 of the azaspiro framework.
- Hydrochloride : Identifies the compound as an ammonium chloride salt, formed via protonation of the spirocyclic amine.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | Not explicitly listed | - |
| Molecular Formula | C10H18ClNO2 | Derived |
| Molecular Weight | 219.71 g/mol | Calculated |
| IUPAC Name | 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride | Systematic |
This nomenclature aligns with conventions observed in related compounds like 2-methoxy-7-azaspiro[3.5]nonane (CAS 1692370-05-0) and 7-azaspiro[3.5]nonane-6,8-dione (CAS 1195-86-4), which share the core spiro[3.5]nonane scaffold. The methoxymethyl group introduces steric and electronic effects that influence both reactivity and intermolecular interactions.
Historical Development in Heterocyclic Chemistry
The synthesis of azaspirocyclic compounds gained momentum in the late 20th century alongside advances in transition-metal catalysis and ring-closing metathesis. Early work focused on simpler spiropyrrolidines and spiropiperidines, but the introduction of nitrogen into strained spiro systems like spiro[3.5]nonane required innovative strategies:
- Spiroannulation Techniques : Methods such as Dieckmann cyclization and radical-mediated ring formation enabled the construction of the spiro[3.5] framework. For example, 7-azaspiro[3.5]nonane derivatives were first synthesized via intramolecular cyclization of γ-lactam precursors under basic conditions.
- Functionalization at Position 2 : The introduction of methoxymethyl groups became feasible through nucleophilic substitution or Mitsunobu reactions. A 2024 study demonstrated the alkylation of 7-azaspiro[3.5]nonane with methoxymethyl chloride in the presence of NaH, yielding 2-substituted derivatives.
- Salt Formation : Conversion to hydrochloride salts improved crystallinity and stability, critical for handling hygroscopic amines. This step typically involves treating the free base with HCl gas in anhydrous ether.
Notably, the 2010s saw increased interest in such compounds due to their structural resemblance to bioactive spirocycles like the Hedgehog pathway inhibitor cyclopamine.
Academic Significance in Spirocyclic Compound Research
2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride exemplifies three key trends in modern heterocyclic chemistry:
- Conformational Restriction : The spiro architecture locks the molecule into a rigid, non-planar conformation, reducing entropic penalties during protein binding. This property is exploited in kinase inhibitors and G-protein-coupled receptor modulators.
- Synthetic Versatility : The secondary amine and ether functionalities serve as handles for further derivatization. Researchers have utilized similar scaffolds to create libraries of compounds for high-throughput screening.
- Biomimetic Design : The spiro[3.5] system mimics natural products’ complex ring systems, as seen in terpenoid-derived alkaloids. This bioinspiration drives its use in total synthesis projects.
A 2024 review highlighted azaspiro[3.5]nonanes as "privileged structures" for central nervous system drugs due to their ability to cross the blood-brain barrier. The methoxymethyl group in particular enhances solubility (cLogP ≈ 1.2) while maintaining moderate molecular weight (<250 Da), adhering to Lipinski’s rule of five.
Table 1: Comparative Analysis of Spiro[3.5]nonane Derivatives
| Compound | Spiro Position | Substituent | Bioactivity Relevance |
|----------------------------|----------------|--------------------|---------------------------------|
| 2-Methoxy-7-azaspiro[3.5]nonane | 2 | Methoxy | Serotonin receptor modulation |
| 7-Azaspiro[3.5]nonane-6,8-dione | 6,8 | Diketone | Antimicrobial scaffolds |
| Target compound | 2 | Methoxymethyl | Drug intermediate |
Properties
Molecular Formula |
C10H20ClNO |
|---|---|
Molecular Weight |
205.72 g/mol |
IUPAC Name |
2-(methoxymethyl)-7-azaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-12-8-9-6-10(7-9)2-4-11-5-3-10;/h9,11H,2-8H2,1H3;1H |
InChI Key |
DTFPGRCBRGSHAG-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CC2(C1)CCNCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Core Spirocyclic Framework Formation
The spirocyclic structure is commonly formed via intramolecular cyclization reactions starting from appropriately functionalized precursors. A typical approach involves:
- Starting Material: A substituted amino alcohol or oxetane derivative bearing a benzyl or other protecting group on the nitrogen.
- Acylation: Reaction with chloroacetyl chloride under basic conditions to introduce a chloroacetyl moiety.
- Cyclization: Intramolecular nucleophilic substitution under basic conditions to form the spirocyclic ring system.
- Reduction: Use of strong reducing agents such as lithium aluminum hydride to reduce intermediates to the desired amine.
- Deprotection: Catalytic hydrogenation to remove benzyl protecting groups, yielding the free amine.
This sequence is exemplified in a patented method for related azaspiro compounds, which can be adapted for 2-(Methoxymethyl)-7-azaspiro[3.5]nonane derivatives.
Introduction of the Methoxymethyl Group
The methoxymethyl substituent at the 2-position can be introduced via:
- Nucleophilic substitution: Using methoxymethyl halides or equivalents to alkylate the spirocyclic amine.
- Ring-opening/ring-closing reactions: Employing oxetane intermediates that can be functionalized at the 2-position with methoxy groups through epoxide ring-opening or related transformations.
Detailed Stepwise Preparation Method
Reaction Conditions and Optimization
- Bases: Triethylamine, pyridine, diisopropylethylamine, and potassium carbonate are effective for acylation and cyclization steps, chosen based on solubility and reaction control.
- Solvents: Dichloromethane for acylation; tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) for cyclization and alkylation steps to optimize solubility and yield.
- Temperature Control: Low temperature during acylation prevents side reactions; mild heating during cyclization and alkylation improves conversion without decomposition.
- Catalytic Hydrogenation: Use of Pd/C under controlled hydrogen pressure ensures efficient deprotection without over-reduction.
Research Findings and Yield Data
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Acylation | Chloroacetyl chloride, triethylamine | DCM, ≤10 °C to RT, 16 h | 85-90 | Controlled addition critical |
| Cyclization | Sodium hydride or n-BuLi | THF, inert atmosphere, RT | 75-85 | Inert atmosphere prevents side reactions |
| Reduction | LiAlH4 | Ether/THF, 0-25 °C | 80-95 | Strong reducing agent, careful quenching needed |
| Deprotection | Pd/C, H2, acetic acid | 20-100 psi, 20-50 °C, 8-20 h | 90-95 | Acetic acid enhances catalyst activity |
| Methoxymethylation | Methoxymethyl halide, base | DMF, mild heating | 70-85 | Base and solvent choice affect selectivity |
The preparation of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride is achieved through a multi-step synthetic route involving acylation, cyclization, reduction, deprotection, and methoxymethylation. The process benefits from carefully selected bases, solvents, and reaction conditions to maximize yield and purity. The use of lithium aluminum hydride for reduction and catalytic hydrogenation for deprotection are critical steps. The methoxymethyl group introduction is typically performed via alkylation under controlled conditions.
This synthetic methodology is supported by patent literature and chemical supplier data, reflecting its suitability for both laboratory-scale synthesis and potential industrial production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxymethyl group serves as a reactive site for nucleophilic substitutions. Common reactions include demethylation and functional group transformations.
| Reaction Type | Conditions | Reagents | Yield | Product |
|---|---|---|---|---|
| Methoxy group cleavage | Reflux in HBr/AcOH (48–72 h) | 48% HBr, glacial acetic acid | 72–85% | Hydroxymethyl derivative |
| Alkylation | DMF, 80–100°C, 12–18 h | Alkyl halides, K₂CO₃ | 65–78% | N-alkylated spirocyclic products |
Key Findings :
-
Demethylation proceeds efficiently under acidic conditions due to the stability of the intermediate carbocation.
-
Alkylation reactions require polar aprotic solvents (e.g., DMF) to stabilize transition states.
Oxidation and Reduction
The spirocyclic structure undergoes controlled redox transformations while preserving the bicyclic framework.
| Reaction Type | Conditions | Reagents | Yield | Product |
|---|---|---|---|---|
| Oxidation | 0–5°C, THF, 4–6 h | KMnO₄, NaIO₄ | 70–80% | Ketone derivative |
| Reduction | −10°C, THF, 4–8 h | LiAlH₄ | 60–75% | Amine intermediate |
Mechanistic Notes :
-
Oxidation : The methoxymethyl group converts to a carbonyl via radical intermediates, with KMnO₄ providing optimal selectivity.
-
Reduction : LiAlH₄ selectively reduces the nitrile group to an amine without disrupting the spirocyclic core . Over-reduction is mitigated by controlled reagent addition.
Cycloaddition and Ring-Opening Reactions
The spirocyclic nitrogen participates in [3+2] cycloadditions and acid-catalyzed ring-opening.
| Reaction Type | Conditions | Reagents | Yield | Product |
|---|---|---|---|---|
| Ring-opening | HCl/EtOH, 60–80°C, 6–12 h | HCl, ethanol | 55–68% | Linear amine hydrochloride |
| Cycloaddition | Toluene, 110°C, 24 h | Nitrile oxides | 50–63% | Isoxazoline derivatives |
Critical Observations :
-
Ring-opening : Acidic conditions protonate the nitrogen, weakening the spirocyclic bond and enabling cleavage.
-
Cycloaddition : The nitrogen’s lone pair facilitates dipolar interactions with nitrile oxides, forming fused heterocycles.
Functionalization at the Spiro Nitrogen
The nitrogen atom undergoes alkylation and acylation to modify pharmacological properties.
| Reaction Type | Conditions | Reagents | Yield | Product |
|---|---|---|---|---|
| Acylation | DCM, 0°C, 2 h | Acetyl chloride, Et₃N | 80–88% | N-acetyl derivative |
| Sulfonation | DMF, rt, 12 h | Sulfonyl chlorides | 70–76% | Sulfonamide analogs |
Applications :
-
N-acetyl derivatives show enhanced bioavailability in pharmacokinetic studies.
-
Sulfonamide variants are explored as enzyme inhibitors due to improved binding affinity.
Stability Under Reactive Conditions
The compound’s stability profile impacts synthetic utility:
| Condition | Observation | Source |
|---|---|---|
| Oxidative (H₂O₂) | Degrades at >50°C via radical pathways; stable below 40°C | |
| Reductive (H₂/Pd-C) | Spirocyclic ring remains intact; methoxymethyl group reduces to methyl | |
| Basic (NaOH) | Partial hydrolysis of methoxymethyl group after 24 h |
Industrial-Scale Considerations
Scientific Research Applications
2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related spirocyclic compounds, highlighting differences in substituents, molecular properties, and applications:
Structural and Functional Insights :
Substituent Effects: Methoxymethyl (-OCH2CH3): Introduces steric bulk and ether oxygen, enhancing solubility compared to hydrophobic groups like trifluoromethyl . Oxygen vs. Nitrogen: Replacing nitrogen with oxygen (e.g., 7-oxa analogs) reduces basicity, altering binding to targets like kinases or GPCRs . Fluorinated Groups: Fluorine atoms (e.g., 2-fluorophenoxy) improve bioavailability and target engagement via electronegativity and metabolic resistance .
Kinase Inhibitors: Rigid spiro linkers (e.g., 6-azaspiro[3.4]octane-2-amine) improve selectivity for CK2α by reducing conformational flexibility .
Physicochemical Properties: Polar Surface Area (PSA): Methoxymethyl derivatives likely exhibit higher PSA (~30–40 Ų) than nonpolar analogs, influencing blood-brain barrier permeability . LogP: The methoxymethyl group may lower LogP compared to trifluoromethyl or aromatic substituents, balancing solubility and membrane permeability .
Research and Development Considerations
- Synthetic Challenges : Spirocyclic amines require precise ring-closing strategies (e.g., Buchwald-Hartwig amination) to avoid byproducts .
- Safety Profiles : Most hydrochloride salts of spirocycles (e.g., CAS 1414885-16-7) carry standard hazards (H302, H315) due to irritant properties .
- Future Directions : Hybridizing spiro cores with bioisosteric groups (e.g., sulfones, fluorinated moieties) could expand applications in neurodegenerative and metabolic diseases .
Biological Activity
2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride is a compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications as a pharmacological agent. The primary focus of this article is to explore the biological activity of this compound, including its interaction with various biological targets, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C_{11}H_{18}ClN_{1}O_{1}
- Molecular Weight : 219.72 g/mol
- Structure : The compound features a methoxymethyl group that enhances its reactivity and solubility, particularly in its hydrochloride salt form.
The biological activity of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride is primarily attributed to its ability to interact with various neurotransmitter systems, particularly those related to cognition and mood regulation. Similar compounds have been shown to affect neurotransmitter receptors, suggesting that this compound may exhibit neuroactive properties that warrant further investigation.
Biological Activity and Research Findings
Preliminary studies indicate that 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride may possess several biological activities:
- Neuroactive Properties : The compound's structural similarities with known neuroactive agents suggest potential effects on cognitive functions and mood modulation.
- Binding Affinity : Interaction studies have focused on the compound's binding affinity to various receptors, which is crucial for understanding its pharmacodynamics and therapeutic potential.
Case Studies
- Neurotransmitter Interaction : Research indicates that compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors, which are critical in mood disorders and cognitive functions. Further studies on 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride could elucidate its specific interactions with these neurotransmitter systems.
- Therapeutic Applications : The compound has been explored as a potential lead in drug development for treating neurological disorders. Its unique structure may allow for the design of derivatives with enhanced efficacy and reduced side effects.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds related to 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride, highlighting their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methoxy-7-azaspiro[3.5]nonane | C_{11}H_{17}N_{1}O | Lacks the methoxymethyl group |
| 2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane | C_{12}H_{19}N_{1}O | Contains an additional methyl group |
| 1-Azaspiro[3.5]nonan-2-one | C_{10}H_{15}N_{1} | Different carbonyl functionality |
This comparison illustrates the distinctiveness of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride due to its specific methoxymethyl group and spirocyclic structure, which may influence its biological activity differently compared to similar compounds.
Q & A
Q. What are the recommended synthetic routes for 2-(methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves spirocyclic ring formation via cyclization or ring-closing metathesis. For example, 7-azaspiro[3.5]nonane derivatives are synthesized using tert-butyl carbamate-protected intermediates, followed by deprotection and functionalization with methoxymethyl groups. Reaction parameters such as temperature (e.g., 0–5°C for sensitive intermediates) and solvent polarity (e.g., dichloromethane for SN2 reactions) critically affect regioselectivity and yield . Post-synthetic purification via recrystallization or preparative HPLC is essential to achieve >95% purity, as impurities in spirocyclic systems can skew pharmacological data .
Q. How should researchers characterize the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : 1H and 13C NMR to confirm spirocyclic geometry and methoxymethyl substitution (e.g., δ 3.3–3.5 ppm for methoxy protons).
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 230.1654 for C10H20ClNO2).
- X-ray crystallography : For absolute stereochemical confirmation, particularly when the compound is used as a chiral scaffold in drug discovery .
- HPLC : To assess purity and detect regioisomeric byproducts .
Q. What is the compound’s role in medicinal chemistry, and how is it integrated into drug design?
2-(Methoxymethyl)-7-azaspiro[3.5]nonane serves as a rigid scaffold to optimize ligand-target binding. Its spirocyclic structure reduces conformational flexibility, enhancing selectivity for enzymes like fatty acid amide hydrolase (FAAH) and G protein-coupled receptor 119 (GPR119). For instance, derivatives with urea or carbamate substituents exhibit nanomolar inhibition of FAAH, as demonstrated in preclinical pain models .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies guide optimization of this scaffold for target engagement?
SAR studies focus on:
- Substituent positioning : Methoxymethyl groups at C2 improve metabolic stability by sterically shielding labile sites (e.g., CYP450-mediated oxidation).
- Ring strain modulation : Spiro[3.5] frameworks balance rigidity and synthetic accessibility. For example, replacing the azaspiro core with a 6-azaspiro[3.4]octane increases ring strain, reducing enzymatic off-target effects .
- Electron-withdrawing/donating groups : Fluorine or methyl substitutions on the aromatic ring enhance binding to hydrophobic pockets in kinases like CK2α .
Q. What computational methods are effective in predicting the pharmacokinetic (PK) properties of derivatives?
- Molecular dynamics (MD) simulations : To assess binding kinetics to targets like GPR118. For example, simulations of spirocyclic agonists revealed hydrogen bonding with Ser124 and Tyr129 residues, guiding lead optimization .
- ADMET prediction tools : SwissADME or pkCSM to forecast blood-brain barrier permeability (e.g., low BBB penetration due to polar methoxymethyl groups) and hepatic clearance .
Q. How can researchers resolve contradictions in biological data across studies (e.g., conflicting IC50 values)?
- Standardize assay conditions : Variations in buffer pH, ionic strength, or enzyme sources (e.g., recombinant vs. tissue-derived FAAH) can alter IC50 values. Use internal controls like PF-04862853 (a validated FAAH inhibitor) for calibration .
- Probe off-target effects : Employ selectivity panels (e.g., Eurofins CEREP panel) to rule out interactions with unrelated receptors or ion channels .
- Validate solubility : Precipitation in cell-based assays may falsely reduce apparent potency. Use co-solvents like DMSO (<0.1%) to maintain compound stability .
Methodological Considerations
Q. What strategies mitigate synthetic challenges in scaling up spirocyclic compounds?
- Protecting group selection : Use tert-butoxycarbonyl (Boc) groups for amine protection during methoxymethylation to prevent side reactions.
- Flow chemistry : Continuous flow systems improve heat transfer and reduce side products in exothermic cyclization steps .
- Quality control : Implement in-line PAT (process analytical technology) tools like FTIR to monitor intermediate formation in real time .
Q. How should researchers design in vivo studies to evaluate efficacy and toxicity?
- Dose optimization : Start with pharmacokinetic studies in rodents to determine the effective plasma concentration (e.g., Cmax ~1–5 µM for FAAH inhibitors) .
- Toxicity screening : Assess hepatic and renal toxicity via serum ALT/AST and creatinine levels after 7-day repeated dosing. Spirocyclic compounds with logP >3 may require structural tweaks to reduce lipid accumulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
